1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene
Overview
Description
1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene is a useful research compound. Its molecular formula is C21H28 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Biological Activity
1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene, commonly referred to as 4-tert-butyltoluene (CAS No. 98-51-1), is an organic compound belonging to the family of substituted toluenes. This compound has garnered attention due to its potential biological activities and metabolic pathways. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
- Molecular Formula : C15H22
- Molecular Weight : 210.34 g/mol
- Boiling Point : Approximately 232 °C
- Density : 0.9 g/cm³
Metabolism and Distribution
4-tert-butyltoluene is readily absorbed through the respiratory and gastrointestinal tracts, with peak concentrations achieved within 30 minutes following inhalation exposure in animal studies. It is widely distributed in tissues, including the brain, liver, kidneys, and lungs. The metabolic pathways differ across species; for instance, in rats, it is primarily oxidized to p-tert-butylbenzoic acid and excreted as glucuronide conjugates in urine .
Toxicological Studies
Various studies have assessed the toxicity of 4-tert-butyltoluene:
- Genotoxicity : In vitro studies indicate that 4-tert-butyltoluene is non-mutagenic in the Ames test and does not exhibit clastogenic effects in mammalian cells at tested concentrations .
- Hematological Effects : Chronic exposure has shown mild hematological effects, including transient decreases in erythrocyte and leukocyte counts . However, these effects were not consistently observed across different studies.
- Target Organs : The liver appears to be a common target organ, with findings of fatty liver and periportal hypertrophy noted in chronic studies .
Study on Metabolic Pathways
A study conducted by the Health Council of the Netherlands highlighted the metabolic pathways of 4-tert-butyltoluene in various species. In mice, p-tert-butyl hippuric acid was identified as a major metabolite, while rats primarily excreted p-tert-butylbenzoic acid . This study underscores the significance of understanding species-specific metabolism when evaluating the biological activity of compounds.
Human Exposure Assessment
A review of human exposure data indicated that while mild hematological changes were observed, they were transient and not indicative of chronic toxicity. The systemic exposure levels were below established toxic thresholds, suggesting a relatively low risk under typical exposure scenarios .
Comparative Biological Activity Table
Study/Source | Key Findings | Species/Model |
---|---|---|
Health Council of Netherlands (2002) | Non-mutagenic; mild hematological effects | Mice/Rats |
ECHA (2018) | Non-clastogenic; no significant cytotoxicity | Rat liver cell lines |
ATSDR (2015) | Liver damage observed; NOAEL established | Sprague-Dawley rats |
Properties
IUPAC Name |
1-tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28/c1-20(2,3)18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)21(4,5)6/h7-14H,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMBVBPNWUBFBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364707 | |
Record name | 4,4'-Di-tert-butyldiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19099-48-0 | |
Record name | 4,4'-Di-tert-butyldiphenylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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